molecular formula C23H26N6O4 B12401036 A2Aar/hdac-IN-2

A2Aar/hdac-IN-2

Cat. No.: B12401036
M. Wt: 450.5 g/mol
InChI Key: BNMVLBFIXXFEJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A2Aar/hdac-IN-2 is a potent dual inhibitor targeting both the A2A adenosine receptor and histone deacetylases. It exhibits good binding affinity for the A2A adenosine receptor (Ki = 10.3 nM) and significant inhibitory activity against histone deacetylase 1 (IC50 = 18.5 nM). This compound is primarily used in antitumor research due to its ability to inhibit cell proliferation and increase histone acetylation .

Preparation Methods

The synthesis of A2Aar/hdac-IN-2 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the formation of a pyrazolo[3,4-d]pyrimidine core, which is then functionalized with a furan-2-yl group and other substituents. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Chemical Reactions Analysis

A2Aar/hdac-IN-2 undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the core structure, potentially altering the compound’s activity.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups, affecting the compound’s binding affinity and inhibitory activity.

    Substitution: Substitution reactions are commonly used to introduce or replace functional groups on the core structure, enhancing the compound’s potency and selectivity.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .

Scientific Research Applications

A2Aar/hdac-IN-2 has a wide range of scientific research applications, including:

Mechanism of Action

A2Aar/hdac-IN-2 exerts its effects by simultaneously inhibiting the A2A adenosine receptor and histone deacetylases. The inhibition of the A2A adenosine receptor prevents the activation of the cAMP/PKA/CREB pathway, which is involved in immune suppression and tumor progression. Inhibition of histone deacetylases leads to increased acetylation of histone proteins, resulting in altered gene expression and reduced cell proliferation. This dual mechanism makes this compound a potent antitumor agent .

Comparison with Similar Compounds

A2Aar/hdac-IN-2 is unique due to its dual inhibitory activity, which is not commonly found in other compounds. Similar compounds include:

    A2A adenosine receptor antagonists: These compounds selectively inhibit the A2A adenosine receptor but do not target histone deacetylases.

    Histone deacetylase inhibitors: These compounds inhibit histone deacetylases but do not affect the A2A adenosine receptor.

The combination of these two activities in this compound provides a synergistic effect, making it more effective in antitumor research compared to compounds that target only one of these pathways .

Properties

Molecular Formula

C23H26N6O4

Molecular Weight

450.5 g/mol

IUPAC Name

7-[3-[[6-amino-4-(furan-2-yl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]phenoxy]-N-hydroxyheptanamide

InChI

InChI=1S/C23H26N6O4/c24-23-26-21(19-9-6-12-33-19)18-14-25-29(22(18)27-23)15-16-7-5-8-17(13-16)32-11-4-2-1-3-10-20(30)28-31/h5-9,12-14,31H,1-4,10-11,15H2,(H,28,30)(H2,24,26,27)

InChI Key

BNMVLBFIXXFEJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCCCCCCC(=O)NO)CN2C3=NC(=NC(=C3C=N2)C4=CC=CO4)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.